REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17](Cl)=[O:18]>C(OCC)(=O)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12])=[O:18]
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Name
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|
Quantity
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34 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
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Name
|
|
Quantity
|
0.18 mol
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)Cl)C=CC1Cl
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture refluxed for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
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Details
|
the beige precipitate was filtered
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Type
|
FILTRATION
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Details
|
Filtration
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C(=O)NC2=C(C=C(C(=C2)Cl)[N+](=O)[O-])O)C=CC1Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |